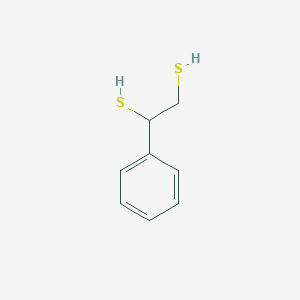1-Phenylethane-1,2-dithiol
CAS No.: 4208-42-8
Cat. No.: VC18943288
Molecular Formula: C8H10S2
Molecular Weight: 170.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4208-42-8 |
|---|---|
| Molecular Formula | C8H10S2 |
| Molecular Weight | 170.3 g/mol |
| IUPAC Name | 1-phenylethane-1,2-dithiol |
| Standard InChI | InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
| Standard InChI Key | DLSSSVYTDXSXKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CS)S |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
1-Phenylethane-1,2-dithiol consists of a benzene ring bonded to an ethane chain where both carbon atoms at positions 1 and 2 are substituted with thiol groups. The IUPAC name, 1-phenylethane-1,2-dithiol, reflects this arrangement. Its structure is represented by the SMILES notation , highlighting the phenyl group and adjacent thiol functionalities .
Synonyms and Registry Identifiers
The compound is known by several alternative names, including:
-
1,2-Ethanedithiol,1-phenyl
-
Styroldimercaptan
-
Phenylethan-1,2-dithiol
Key identifiers include:
-
CAS Registry Number: 4208-42-8
-
HS Code: 2930909090 (classified under "other organo-sulfur compounds")
Physicochemical Properties
The physicochemical profile of 1-phenylethane-1,2-dithiol is critical for understanding its behavior in industrial and laboratory settings. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.295 g/mol | |
| Exact Mass | 170.022 g/mol | |
| Polar Surface Area (PSA) | 77.6 Ų | |
| LogP (Octanol-Water) | 2.59 |
Notes:
-
Solubility: Limited data exist, but analogous dithiols exhibit solubility in organic solvents like ethanol and chloroform .
-
Stability: Thiols are prone to oxidation, forming disulfides; thus, storage under inert atmospheres is recommended.
-
Thermal Properties: Melting and boiling points remain unreported, necessitating experimental characterization.
Synthesis and Manufacturing
Route 1: Thiolation of Diol Precursors
1-Phenyl-1,2-ethanediol (CAS 93-56-1), a structurally related diol, could serve as a precursor. Thiolation via reaction with thiourea or phosphorus pentasulfide () may replace hydroxyl (-OH) groups with thiols (-SH) . For example:
This method aligns with protocols used for synthesizing alkanedithiols .
Route 2: Nucleophilic Substitution
Brominated intermediates, such as 1-phenyl-1,2-dibromoethane, could undergo nucleophilic substitution with sodium hydrosulfide ():
This approach mirrors strategies employed in synthesizing β-aminoalcohol thiosulfates .
Purification and Characterization
Purification typically involves recrystallization from non-polar solvents (e.g., petroleum ether) or chromatography. Structural confirmation relies on:
-
NMR Spectroscopy: and NMR to identify protons and carbons adjacent to thiol groups.
Applications and Uses
Coordination Chemistry
Dithiols serve as bidentate ligands in metal complexes. For instance, 1-phenylethane-1,2-dithiol could coordinate to transition metals (e.g., gold, platinum), enabling applications in catalysis or nanomaterials .
Organic Synthesis
-
Protecting Groups: Thiols protect carbonyl groups during multi-step syntheses.
-
Crosslinking Agents: In polymer chemistry, dithiols facilitate disulfide bond formation, enhancing material stability.
Recent Research and Developments
Stability Studies
Recent investigations focus on stabilizing dithiols via derivatization (e.g., acetals) to mitigate oxidation .
Green Chemistry Applications
Emerging interest in using 1-phenylethane-1,2-dithiol as a sulfur source in sustainable synthesis, reducing reliance on toxic reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume